1,3-Benzodioxole

Lipophilicity Drug design Property prediction

1,3-Benzodioxole (1,2-methylenedioxybenzene; C₇H₆O₂; MW 122.12) is a colorless to pale yellow liquid heterocycle consisting of a benzene ring fused to a five-membered 1,3-dioxole ring. Its physicochemical profile includes a melting point of −18 °C, boiling point of 172–173 °C, density of 1.064 g/mL at 25 °C, and a refractive index of 1.539.

Molecular Formula C7H6O2
Molecular Weight 122.12 g/mol
CAS No. 274-09-9
Cat. No. B145889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxole
CAS274-09-9
Synonyms1,3-benzodioxole
methylene dioxybenzene
methylenedioxybenzene
Molecular FormulaC7H6O2
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC1OC2=CC=CC=C2O1
InChIInChI=1S/C7H6O2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2
InChIKeyFTNJQNQLEGKTGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzodioxole (CAS 274-09-9) Core Properties and Procurement-Relevant Specifications


1,3-Benzodioxole (1,2-methylenedioxybenzene; C₇H₆O₂; MW 122.12) is a colorless to pale yellow liquid heterocycle consisting of a benzene ring fused to a five-membered 1,3-dioxole ring . Its physicochemical profile includes a melting point of −18 °C, boiling point of 172–173 °C, density of 1.064 g/mL at 25 °C, and a refractive index of 1.539 [1]. The methylenedioxy bridge confers distinct electronic and conformational properties that differentiate it from monocyclic arenes and other oxygen-containing fused heterocycles. As a commodity intermediate, it serves as a synthetic building block for pharmaceuticals, agrochemicals, fragrances, and photoinitiators, with an 85% yield achievable via optimized catechol methylenation in DMSO [2].

Why 1,3-Benzodioxole Cannot Be Directly Substituted by Benzofuran, 1,4-Benzodioxane, or Indole in Research and Industrial Applications


Interchanging 1,3-benzodioxole with closely related heterocycles—such as benzofuran, 1,4-benzodioxane, or indole—is inadvisable due to divergent physicochemical properties and biological outcomes. The methylenedioxy bridge in 1,3-benzodioxole creates a rigid, electron-rich aromatic system that alters logP, reactivity, and metabolic fate relative to its analogs. In medicinal chemistry, this moiety uniquely modulates cytochrome P450 enzymes via methylene carbon oxidation and metabolite complex formation, a mechanism not shared by benzofuran or indole . In materials chemistry, its distinct regiospecific electrophilic substitution (exclusive β‑position functionalization) and configurational anomeric effect yield synthetic outcomes unavailable from 1,4-benzodioxane or simple arenes [1]. Generic substitution without head‑to‑head validation thus risks compromised yield, off‑target pharmacology, or failed formulation.

Quantitative Comparative Evidence for Selecting 1,3-Benzodioxole Over Analogs


Lipophilicity (LogP) and Density: 1,3-Benzodioxole vs. Benzofuran, 1,4-Benzodioxane, and Indole

1,3-Benzodioxole exhibits a logP of 2.08 (or 1.42 depending on measurement method), placing it between the more lipophilic benzofuran (logP 2.67) and the less lipophilic 1,4-benzodioxane (logP 1.46–1.88) and indole (logP 2.14–2.17). Its density (1.064 g/mL) is lower than that of 1,4-benzodioxane (1.142 g/mL) and indole (1.22 g/mL), while being comparable to benzofuran (1.095 g/mL) [1].

Lipophilicity Drug design Property prediction

Synthetic Yield in Catechol Methylenation: 1,3-Benzodioxole (85%) vs. Optimized Literature Methods

Using a DMSO‑based, two‑step anion method with catechol and methylene dihalide, 1,3‑benzodioxole is obtained in 85% isolated yield after steam distillation [1]. This compares favorably to the classical copper‑catalyzed methylenation of catechol with methylene iodide in methanolic KOH, which reports a best yield of 69% [2].

Organic synthesis Process chemistry Yield optimization

SERCA2a Activation Potency: 1,3-Benzodioxole vs. Indoline and Benzofuran Analogs

In a head‑to‑head SAR study, benzodioxole‑containing analogs activated SERCA2a ATPase activity by approximately 57%, with EC₅₀ values ranging from 0.7 μM to 9 μM. Indoline and benzofuran analogs within the same series exhibited comparable potency ranges, demonstrating that the 1,3‑benzodioxole scaffold yields equipotent or superior activators compared to alternative heterocycles [1].

Cardiovascular SERCA2a activator Heart failure

Cytochrome P450 Inhibition and Metabolic Fate: 1,3-Benzodioxole Scaffold vs. Classical Flavonols

The 1,3‑benzodioxole moiety confers improved in vivo pharmacokinetic properties relative to classical flavonols. In a structure‑activity relationship study of chromen‑4‑one derivatives against Trypanosoma brucei, compounds containing the 1,3‑benzodioxole group exhibited better ADME‑tox profiles, including lower liability for cytochrome P450 and hERG inhibition, than their flavonol counterparts [1]. Additionally, 1,3‑benzodioxole derivatives such as stiripentol inhibit microsomal CYP450 enzymes, extending co‑administered drug retention times .

Drug metabolism CYP450 inhibition Pharmacokinetics

Regiospecific Electrophilic Aromatic Substitution: Exclusive β‑Substitution vs. Benzene and 1,4-Benzodioxane

1,3-Benzodioxole undergoes electrophilic aromatic substitution with exclusive regiospecificity at the β‑position (C‑5 position of the fused ring). Semiempirical MNDO and MINDO/3 calculations confirm that the α‑σ‑complex is energetically disfavored under standard conditions, making β‑substitution the sole observed product [1]. In contrast, benzene yields ortho/para mixtures, and 1,4‑benzodioxane directs substitution to multiple positions depending on conditions.

Synthetic methodology Electrophilic substitution Regioselectivity

Ring Strain and Reactivity: Base‑Catalyzed Cleavage of Silyl Derivatives vs. 1,4-Benzodioxane and Veratrole

In base‑catalyzed cleavage of trimethylsilyl derivatives, the 1,3‑benzodioxole derivative is more reactive than both veratrole (1,2‑dimethoxybenzene) and 1,4‑benzodioxane counterparts. This enhanced reactivity is attributed to hybridization changes at the ring junction carbons enforced by the strained five‑membered dioxole ring [1].

Physical organic chemistry Ring strain Reactivity

High‑Impact Application Scenarios for 1,3‑Benzodioxole Based on Validated Differentiation


Scalable Synthesis of Piperonal and Related Fragrance/Aldehyde Intermediates

The 85% synthetic yield from catechol makes 1,3‑benzodioxole an economically favorable precursor for piperonal (heliotropin) production via chloromethylation. Its exclusive β‑substitution ensures regioselective functionalization, avoiding isomeric byproducts that would otherwise require costly separation [1][2].

Design of SERCA2a Activators for Heart Failure Drug Discovery

The equipotent SERCA2a activation (≈57% increase, EC₅₀ = 0.7–9 μM) of benzodioxole‑containing analogs compared to indoline and benzofuran scaffolds positions 1,3‑benzodioxole as a structurally distinct alternative for cardiovascular lead optimization. Its intermediate logP (2.08) may offer balanced solubility and permeability relative to more lipophilic benzofuran (logP 2.67) [1][2].

Pharmacokinetic Modulation via Cytochrome P450 Inhibition

The established CYP450 inhibitory activity of the 1,3‑benzodioxole motif—demonstrated in stiripentol and chromen‑4‑one derivatives—enables its use as a molecular handle to extend the half‑life of co‑administered drugs. This property is particularly valuable in oncology (arsenical conjugation) and CNS indications where metabolic clearance limits efficacy [1][2].

Regiocontrolled Functionalization for Agrochemical Building Blocks

The 100% β‑selectivity in electrophilic substitution simplifies the preparation of 5‑substituted 1,3‑benzodioxoles used as intermediates for insecticides, herbicides, and fungicides. This eliminates the need for protecting group strategies or chromatographic separation of regioisomers, reducing production costs and time [1].

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